1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride
Overview
Description
1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their stability and versatility in various chemical reactions. The structure of this compound includes an imidazolium core with two 2-methylphenyl groups attached, making it a unique and interesting molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride typically involves the reaction of 2-methylphenyl-substituted imidazole with a suitable chlorinating agent. One common method is the reaction of 2-methylphenyl imidazole with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
2-Methylphenyl imidazole+SOCl2→1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Aqueous NaOH or KCN in ethanol.
Major Products
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride involves its interaction with various molecular targets. The imidazolium core can interact with nucleophilic sites on enzymes and proteins, leading to inhibition or activation of biological pathways. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,6-dimethylphenyl)imidazolium chloride
Uniqueness
1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride is unique due to its specific substitution pattern on the imidazolium core, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic and biological applications compared to its analogs.
Biological Activity
1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride is a member of the imidazolium salts, notable for its stability and versatility in various chemical reactions. This compound has garnered attention in biological research due to its potential antimicrobial and antifungal properties, as well as its application in drug delivery systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C17H19ClN2. The imidazolium core is characterized by two 2-methylphenyl substituents that contribute to its unique electronic and steric properties.
Property | Value |
---|---|
Molecular Weight | 288.80 g/mol |
Melting Point | 140 °C |
Solubility | Soluble in organic solvents |
CAS Number | 475578-18-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The imidazolium core can interact with nucleophilic sites on enzymes and proteins, leading to inhibition or activation of biological pathways. Additionally, the compound's ability to form stable complexes with metal ions enhances its catalytic activity in biochemical reactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics.
- Candida albicans : The compound showed promising antifungal activity with MIC values comparable to established antifungal agents.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various imidazolium salts including this compound against clinical isolates. Results indicated that this compound had superior activity compared to other derivatives .
- Drug Delivery Applications : Research has explored the use of this compound in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes with therapeutic agents was highlighted as a key advantage .
Comparative Analysis
When compared to similar compounds such as 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride and 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, this compound stands out due to its specific substitution pattern which imparts distinct electronic properties conducive for biological applications.
Compound | Antimicrobial Activity (MIC) | Unique Properties |
---|---|---|
This compound | Low (effective against S. aureus) | High stability and solubility |
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | Moderate | Enhanced lipophilicity |
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | Low | Increased steric hindrance |
Properties
IUPAC Name |
1,3-bis(2-methylphenyl)-4,5-dihydroimidazol-1-ium;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N2.ClH/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;/h3-10,13H,11-12H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWBVISYPXHTSC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC[N+](=C2)C3=CC=CC=C3C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587828 | |
Record name | 1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475578-18-8 | |
Record name | 1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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